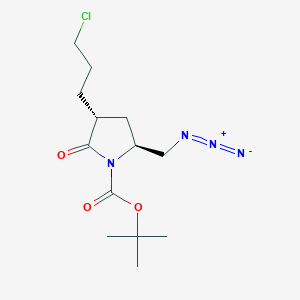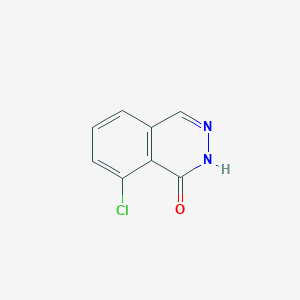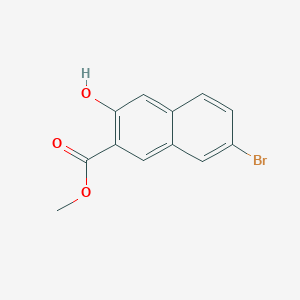
3-Pyridazineethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Pyridazineethanol and its derivatives often involves multi-step processes . For instance, novel derivatives of pyrimidothienopyridazine were designed and synthesized through a versatile method . Another study discussed the use of 3,6-pyridazinediones in multi-component reactions .Molecular Structure Analysis
The molecular structure of 3-Pyridazineethanol and its derivatives have been elucidated using various spectroscopic methods . The properties of pyridazinediones, how they are constructed, and how they have been applied in various fields of organic synthesis, medicinal chemistry, and chemical biology have been highlighted .Chemical Reactions Analysis
The chemical reactions involving 3-Pyridazineethanol and its derivatives are complex and diverse . For instance, [3 + n] cycloaddition reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyridazine derivatives, including 3-pyridazineethanol, have shown promise as corrosion inhibitors. A study demonstrated that certain pyridazine compounds effectively inhibit the corrosion of iron in hydrochloride acid solutions. The efficiency of these inhibitors increases with concentration, indicating their potential in corrosion protection applications (Chetouani et al., 2003).
Medicinal Chemistry and Optoelectronics
Pyridazine derivatives have been recognized for their potential in medicinal chemistry and optoelectronics. They serve as key components in various organic reactions and are utilized in the development of fluorescent materials and sensors. Their applications extend to antimicrobial and anticancer treatments, highlighting their versatility in medicinal and technological fields (Amăriucăi-Mantu et al., 2021).
Herbicide Development
Research has explored the use of pyridazine derivatives in the development of herbicides. These compounds exhibit promising herbicidal activities, particularly against dicotyledonous plants. Their ability to inhibit chlorophyll formation at low concentrations makes them suitable for agricultural applications (Xu et al., 2008).
Water Oxidation Catalysts
Pyridazine-based compounds have been employed as ligands in the synthesis of catalysts for water oxidation. Their unique structural properties enable the formation of complexes with transition metals, facilitating oxygen evolution reactions. This application is particularly relevant in the context of renewable energy and environmental sustainability (Zong & Thummel, 2005).
Antiviral and Anticancer Agents
Pyridazine N-oxides and related derivatives have been investigated for their potential as antiviral and anticancer agents. They serve as precursors in the synthesis of various biologically active compounds, demonstrating efficacy against specific viruses and cancer cell lines. This highlights their role in the development of novel therapeutic agents (Kanchupalli et al., 2015).
Direcciones Futuras
Pyridazine derivatives, including 3-Pyridazineethanol, have potential applications in medicinal chemistry and optoelectronics . The recent advances in [3 + n] cycloaddition reactions in the pyridazine series and their medicinal chemistry and optoelectronic applications over the last ten years have been reviewed .
Mecanismo De Acción
Target of Action
3-Pyridazineethanol, also known as 3-Pyridinemethanol, is a key moiety of many bio-active and industrially important compounds . .
Mode of Action
Pyridazinone derivatives, which are closely related to 3-pyridazineethanol, have been shown to interact with a range of biological targets, resulting in diverse pharmacological effects . For instance, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Propiedades
IUPAC Name |
2-pyridazin-3-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-3-6-2-1-4-7-8-6/h1-2,4,9H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLVBXKLLFIDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridazineethanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3071798.png)

![Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine](/img/structure/B3071811.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071818.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071826.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071830.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071836.png)
![1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B3071845.png)
![1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate](/img/structure/B3071846.png)

![methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B3071882.png)
![Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate](/img/structure/B3071887.png)
